Cas no 77573-44-5 (Ingenol-3,4,5,20-diacetonide)

Ingenol-3,4,5,20-diacetonide structure
Ingenol-3,4,5,20-diacetonide structure
商品名:Ingenol-3,4,5,20-diacetonide
CAS番号:77573-44-5
MF:C26H36O5
メガワット:428.6
CID:580192
PubChem ID:157081

Ingenol-3,4,5,20-diacetonide 化学的及び物理的性質

名前と識別子

    • 10aH-2,12a-Methano-1H,4H-cyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one,1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, [1aR-(1aa,2a,7aa,7bR*,10aa,12aa,13a,14aa)]- (9CI)
    • (1aR,7bR)-1aα,2,7aα,13,14,14aα-Hexahydro-1,1,6,6,9,9,11,13α-octamethyl-10aαH-2α,12aα-methano-1H,4H-cyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
    • Ingenol-3,4:5,20-diacetonide
    • Ingenol 3,4:5,20-bisacetonide
    • 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one,1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-,(1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))
    • 3,3,6,6,8,10,12,12-octamethyl-10,11,11a,12,12a,13-hexahydro-1H,4aH,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
    • BCP10724
    • (1S,16R,17S,19S)-3,6,6,11,11,18,18,21-Octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.
    • Ingenol-3,4,5,20-diacetonide
    • HY-N0871
    • 77573-44-5
    • AKOS040760464
    • 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))-
    • CS-3918
    • JOKBBQPBIIZMJV-UHFFFAOYSA-N
    • A865195
    • DTXSID50998786
    • 3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one
    • FT-0696726
    • 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
    • (1aR,7bR)-1aalpha,2,7aalpha,13,14,14aalpha-Hexahydro-1,1,6,6,9,9,11,13alpha-octamethyl-10aalphaH-2alpha,12aalpha-methano-1H,4H-cyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one;Ingenol-3,4:5,20-diacetonide
    • Ingenol 3,4
    • CHEBI:228879
    • 3,6,6,11,11,18,18,21-OCTAMETHYL-5,7,10,12-TETRAOXAHEXACYCLO[14.5.1.0(1),?.0?,?.0?,(1)?.0(1)?,(1)?]DOCOSA-2,14-DIEN-22-ONE
    • DA-64452
    • Ingenol-3,4-5,20-diacetonide
    • インチ: InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3/t14-,16?,17?,18?,20+,21-,25?,26-/m1/s1
    • InChIKey: JOKBBQPBIIZMJV-JQFFUGKZSA-N
    • ほほえんだ: CC1(C)OC2C34C5(C=C(C)C3OC(C)(C)O4)C(=O)C(C=C2CO1)C6C(C)(C)C6CC5C

計算された属性

  • せいみつぶんしりょう: 428.256274g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 428.256274g/mol
  • 単一同位体質量: 428.256274g/mol
  • 水素結合トポロジー分子極性表面積: 54Ų
  • 重原子数: 31
  • 複雑さ: 941
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 8
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 428.6

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 521.0±50.0 °C at 760 mmHg
  • フラッシュポイント: 222.9±30.2 °C
  • 屈折率: 1.57
  • ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
  • PSA: 53.99000
  • LogP: 4.41180
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

Ingenol-3,4,5,20-diacetonide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-N0871-10mM*1 mL in DMSO
Ingenol-3,4,5,20-diacetonide
77573-44-5 99.07%
10mM*1 mL in DMSO
¥6130 2024-04-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51298-1mg
Ingenol-3,4,5,20-diacetonide (Ingenol 3,4:5,20-bisacetonide)
77573-44-5 98%
1mg
¥2495.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I877417-1mg
Ingenol-3,4,5,20-diacetonide
77573-44-5 ≥98%
1mg
¥3,192.00 2022-01-13
TRC
I655830-10 mg
Ingenol-3,4:5,20-diacetonide
77573-44-5
10mg
1320.00 2021-08-04
DC Chemicals
DC9652-50 mg
Ingenol-3,4:5,20-diacetonide
77573-44-5 >98%
50mg
$1600.0 2022-02-28
eNovation Chemicals LLC
Y1252428-1mg
(1aR,7bR)-1aa,2,7aa,13,14,14aa-Hexahydro-1,1,6,6,9,9,11,13a-octamethyl-10aaH-2a,12aa-methano-1H,4H-cyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2'
77573-44-5 98%
1mg
$360 2024-06-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1765-1 mg
Ingenol-3,4:5,20-diacetonide
77573-44-5 99.55%
1mg
¥1485.00 2022-04-26
TargetMol Chemicals
TN1765-1 mL * 10 mM (in DMSO)
Ingenol-3,4,5,20-diacetonide
77573-44-5 99.55%
1 mL * 10 mM (in DMSO)
¥ 2270 2023-09-15
DC Chemicals
DC9652-50mg
Ingenol-3,4:5,20-diacetonide
77573-44-5 >98%
50mg
$1600.0 2023-09-15
TargetMol Chemicals
TN1765-1mg
Ingenol-3,4,5,20-diacetonide
77573-44-5 99.55%
1mg
¥ 883 2024-07-23

Ingenol-3,4,5,20-diacetonide 関連文献

Ingenol-3,4,5,20-diacetonideに関する追加情報

Ingenol-3,4,5,20-diacetonide (CAS No. 77573-44-5): A Comprehensive Overview

Ingenol-3,4,5,20-diacetonide (CAS No. 77573-44-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of ingenol, a natural product isolated from the Euphorbia peplus plant, commonly known as the petty spurge. The addition of acetonide groups to the ingenol backbone significantly alters its chemical properties and biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of Ingenol-3,4,5,20-diacetonide is characterized by a tetracyclic diterpenoid skeleton with multiple functional groups, including hydroxyl and acetonide moieties. These structural features contribute to its unique pharmacological profile and have been the focus of extensive research to understand its mechanisms of action and potential therapeutic benefits.

Recent studies have highlighted the anti-inflammatory and anti-cancer properties of Ingenol-3,4,5,20-diacetonide. One notable application is in the treatment of actinic keratosis, a precancerous skin condition. Clinical trials have demonstrated that topical formulations containing this compound can effectively reduce the number and severity of lesions, with minimal side effects compared to traditional treatments.

The mechanism of action of Ingenol-3,4,5,20-diacetonide involves multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway and inhibiting the NF-κB pathway. Additionally, it exhibits potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. These dual mechanisms make it a promising candidate for the development of novel therapies targeting both cancer and inflammatory diseases.

Beyond its therapeutic applications, Ingenol-3,4,5,20-diacetonide has also been studied for its potential use in drug delivery systems. Its lipophilic nature allows for efficient penetration through biological membranes, enhancing its bioavailability and efficacy when formulated into topical or systemic delivery systems. Researchers are exploring various nanoformulations and liposomal encapsulations to further optimize its therapeutic potential.

The synthesis of Ingenol-3,4,5,20-diacetonide involves a series of complex chemical reactions starting from natural ingenol or synthetic precursors. The acetonide protection step is crucial for controlling the reactivity and selectivity during subsequent transformations. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound on a commercial scale.

Despite its promising therapeutic potential, the use of Ingenol-3,4,5,20-diacetonide also comes with certain challenges. Its potent biological activity necessitates careful dosing and formulation to minimize adverse effects. Ongoing research is focused on optimizing its safety profile and developing strategies to enhance its therapeutic window.

In conclusion, Ingenol-3,4,5,20-diacetonide (CAS No. 77573-44-5) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and multifaceted biological activities make it a valuable candidate for the development of new treatments for cancer and inflammatory diseases. Continued research into its mechanisms of action and formulation strategies will likely lead to further breakthroughs in this exciting area of pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:77573-44-5)Ingenol-3,4,5,20-diacetonide
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清らかである:99%
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価格 ($):1219.0